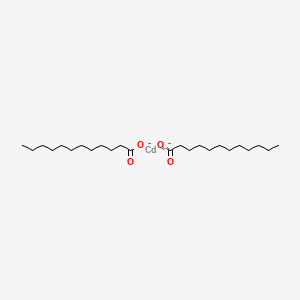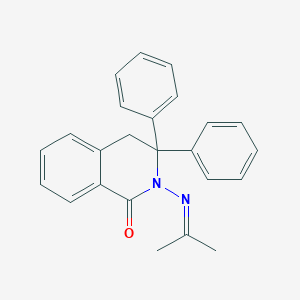
2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- is a complex organic compound with a unique structure It is characterized by a cyclohexadiene ring substituted with a naphthalenyl group, which is further modified with methoxy groups
Méthodes De Préparation
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- involves several steps. The synthetic route typically starts with the preparation of the cyclohexadiene ring, followed by the introduction of the naphthalenyl group. The final steps involve the addition of methoxy groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroquinones .
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity. Industrial applications include its use in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in a biological setting, it may interact with cellular signaling pathways to influence cell behavior .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,5-Cyclohexadiene-1,4-dione, 3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-2,5-dimethoxy- stands out due to its unique structure and reactivity. Similar compounds include other cyclohexadiene derivatives and naphthalenyl-substituted molecules. the presence of methoxy groups and the specific arrangement of substituents make this compound distinct .
Propriétés
Numéro CAS |
121994-56-7 |
|---|---|
Formule moléculaire |
C23H32O4 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C23H32O4/c1-14-8-7-9-19-22(14,3)11-10-15(2)23(19,4)13-16-20(25)18(26-5)12-17(24)21(16)27-6/h12,15,19H,1,7-11,13H2,2-6H3/t15-,19+,22+,23+/m0/s1 |
Clé InChI |
CLFBEGTWMQIPNO-OVOQHVDUSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)OC)CCCC2=C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)OC)CCCC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




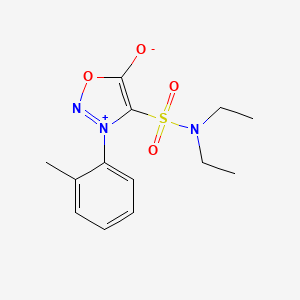

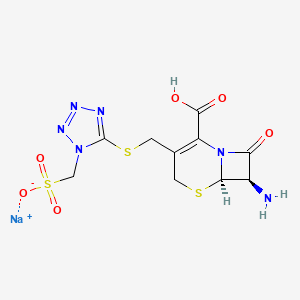
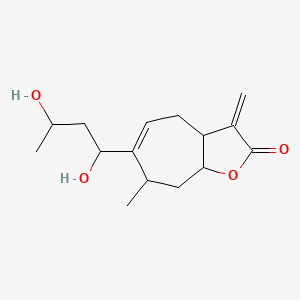

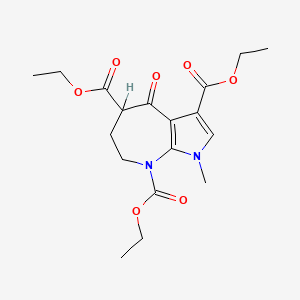

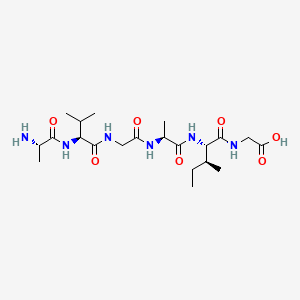
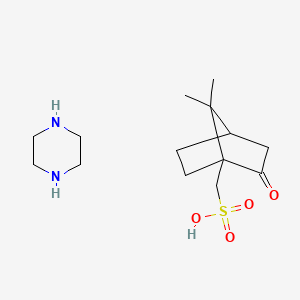
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
